An In-depth Technical Guide on the Synthesis and Properties of 2-Pyrimidin-2-yl-propionic acid
An In-depth Technical Guide on the Synthesis and Properties of 2-Pyrimidin-2-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid with potential applications as a synthetic intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and a summary of the current, albeit limited, understanding of its biological significance. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.
Chemical and Physical Properties
2-Pyrimidin-2-yl-propionic acid, with the CAS number 819850-16-3, is a crystalline solid.[1] While detailed experimental data remains scarce in peer-reviewed literature, information from chemical suppliers provides foundational knowledge of its properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [2] |
| Formal Name | α-methyl-2-pyrimidineacetic acid | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Solubility | 5 mg/mL in PBS (pH 7.2) | [1] |
| Boiling Point | 278.5°C (predicted) | [2] |
| Density | 1.261 g/cm³ (predicted) | [2] |
| Flash Point | 122.2°C (predicted) | [2] |
| Refractive Index | 1.546 (predicted) | [2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (under specified storage conditions) | [1] |
Synthesis of 2-Pyrimidin-2-yl-propionic acid
Proposed Synthetic Pathway
The proposed synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine (B141910) and the enolate of ethyl propionate (B1217596). The resulting ethyl 2-(pyrimidin-2-yl)propanoate is then hydrolyzed to yield the final product, 2-Pyrimidin-2-yl-propionic acid.
Caption: Proposed two-step synthesis of 2-Pyrimidin-2-yl-propionic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.
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Enolate Formation: Slowly add ethyl propionate (1.0 eq) to the LDA solution at -78°C and stir for 30 minutes to ensure complete formation of the lithium enolate.
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Coupling Reaction: Add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(pyrimidin-2-yl)propanoate.
Step 2: Hydrolysis to 2-Pyrimidin-2-yl-propionic acid
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Saponification: Dissolve the purified ethyl 2-(pyrimidin-2-yl)propanoate (1.0 eq) in a mixture of ethanol (B145695) and water. Add an excess of sodium hydroxide (B78521) (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to pH 3-4 with cold 1 M hydrochloric acid, which should result in the precipitation of the product.
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Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Pyrimidin-2-yl-propionic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Properties and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with 2-Pyrimidin-2-yl-propionic acid. It is primarily cataloged as a synthetic intermediate for pharmaceutical synthesis.[1]
The broader class of arylpropionic acid derivatives is well-known for its anti-inflammatory, analgesic, and antipyretic properties, with prominent members like ibuprofen (B1674241) and naproxen (B1676952) acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. However, it is crucial to note that the biological effects of 2-Pyrimidin-2-yl-propionic acid have not been experimentally determined and cannot be assumed based on its structural class alone.
Given the absence of data, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro and in vivo assays.
Caption: A proposed workflow for the biological evaluation of 2-Pyrimidin-2-yl-propionic acid.
Conclusion
2-Pyrimidin-2-yl-propionic acid is a commercially available compound with potential for use in drug discovery and development. While its physical and chemical properties are not extensively documented in peer-reviewed literature, predictive data and information from suppliers offer a basic characterization. The proposed synthetic route provides a viable method for its laboratory-scale preparation. A significant knowledge gap exists regarding its biological activity and mechanism of action. The suggested biological evaluation workflow provides a roadmap for future research to elucidate its pharmacological profile and potential therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry.
